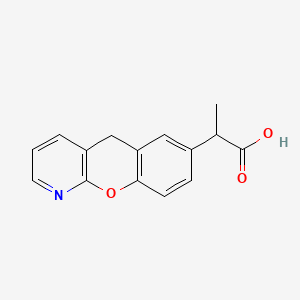
普拉诺芬
概述
描述
普拉诺芬是一种非甾体抗炎药 (NSAID),主要用于眼科。它能有效治疗非感染性炎症,例如睑缘炎和结膜炎。 此外,它还用于术后管理炎症 .
科学研究应用
普拉诺芬具有广泛的科学研究应用:
化学: 用作研究非甾体抗炎药合成和反应的模型化合物。
生物学: 研究其对细胞过程和炎症途径的影响。
医学: 用于眼科治疗炎症性疾病和术后护理。
工业: 用于配制局部抗炎产品 .
作用机制
普拉诺芬通过抑制炎症性前列腺素的合成发挥作用。前列腺素是损伤部位产生的脂类,导致炎症。通过阻断它们的形成,普拉诺芬减少炎症和疼痛。 主要分子靶标是参与前列腺素合成的酶 .
生化分析
Biochemical Properties
Pranoprofen, as an NSAID, plays a significant role in biochemical reactions. It functions by inhibiting the release of prostaglandins, which are key mediators of inflammation . This inhibition is achieved through the disruption of the arachidonic acid metabolic pathway .
Cellular Effects
Pranoprofen has been shown to have significant effects on various types of cells, particularly those involved in inflammatory responses. For instance, it has been found to reduce inflammation and pain in human corneal epithelial cells . It achieves this by inhibiting the synthesis and release of prostaglandins, thereby reducing inflammation and associated symptoms .
Molecular Mechanism
The molecular mechanism of Pranoprofen primarily involves the inhibition of cyclooxygenase (COX), an enzyme that catalyzes the formation of prostaglandins from arachidonic acid . By inhibiting COX, Pranoprofen prevents the formation of these inflammatory mediators, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Pranoprofen has been shown to reduce perceived pain during second-eye cataract surgery, especially when administered preoperatively . This effect was particularly pronounced when surgeries were performed with 1-week and 6-week intervals, suggesting that Pranoprofen has both immediate and long-term effects on cellular function .
Dosage Effects in Animal Models
Lower doses are typically sufficient for anti-inflammatory effects, while higher doses may lead to adverse effects .
Metabolic Pathways
Pranoprofen is involved in the arachidonic acid metabolic pathway, where it inhibits the enzyme COX. This prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects .
准备方法
合成路线和反应条件
普拉诺芬的制备涉及多个步骤。一种方法包括将甲醇和金属钠混合,加入特定化合物,搅拌反应以获得中间化合物。然后将该中间体与二氯甲烷混合,冷却,并与三乙胺和三甲基苄基氯化铵反应。逐滴加入磺酰氯溶液,然后去除溶剂,并进一步与冰醋酸和浓盐酸反应。然后将反应溶液加入冰水中,调节pH值以获得粗产品。 该产品通过结晶进一步纯化 .
工业生产方法
普拉诺芬的工业生产方法旨在提高产率和纯度。 这些方法通常涉及优化反应条件,使用特定试剂,如对甲苯磺酰氯、甲磺酸酐和三氟甲磺酸酐,以减少副产物和杂质 .
化学反应分析
反应类型
普拉诺芬会发生各种化学反应,包括:
氧化: 普拉诺芬在特定条件下可以被氧化。
还原: 还原反应可以修饰普拉诺芬中的官能团。
取代: 亲核取代反应在普拉诺芬的合成中很常见.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 甲醇钠和三乙胺等试剂用于取代反应.
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羧酸,而还原可以产生醇或胺 .
相似化合物的比较
普拉诺芬属于 2-芳基丙酸类,俗称普罗芬。类似的化合物包括:
布洛芬: 广泛用于止痛和消炎。
酮洛芬: 有效治疗关节炎和其他炎症性疾病。
萘普生: 以其长效消炎作用而闻名。
独特性
普拉诺芬在眼科中的应用具有独特性,特别是用于治疗眼部炎症和术后护理。 其有效性和安全性使其成为治疗这些疾病的首选 .
属性
IUPAC Name |
2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQZAMVBTVNYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023497 | |
| Record name | Pranoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52549-17-4 | |
| Record name | (±)-Pranoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52549-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pranoprofen [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052549174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pranoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pranoprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pranoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRANOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7O1ET613 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pranoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041996 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pranoprofen?
A1: Pranoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting prostaglandin (PG) biosynthesis [, ]. It achieves this by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for PG production at inflammation sites [].
Q2: Does Pranoprofen have any effect on leukotrienes?
A2: Research suggests that Pranoprofen does not increase the lipoxygenase metabolism of arachidonic acid, indicating that it does not significantly affect leukotriene production [].
Q3: How does Pranoprofen's effect on PGs differ from other NSAIDs like Indomethacin?
A3: While both Pranoprofen and Indomethacin inhibit PG synthesis, Pranoprofen demonstrates a less potent reduction in gastric mucosal PG levels compared to Indomethacin at equivalent anti-inflammatory doses. This difference may contribute to Pranoprofen's lower ulcerogenic potential [].
Q4: What is the molecular formula and weight of Pranoprofen?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Pranoprofen.
Q5: Are there any details about Pranoprofen's spectroscopic characteristics?
A5: The provided research primarily focuses on Pranoprofen's pharmacological properties and does not delve into detailed spectroscopic data analysis.
Q6: Are there species differences in Pranoprofen metabolism?
A7: Yes, significant species differences exist in Pranoprofen metabolism. While glucuronidation is the dominant pathway in rats, guinea pigs, and rabbits, mice exhibit a preference for glucosidation, especially at lower doses [, ].
Q7: Is there stereoselectivity in Pranoprofen metabolism?
A8: Research indicates stereoselective conjugation, particularly in the glucosidation pathway, where S(+)-pranoprofen shows a higher affinity for glucosidation compared to the R(-)-enantiomer [].
Q8: How does age affect Pranoprofen pharmacokinetics?
A9: Studies show that elderly individuals exhibit a longer elimination half-life, lower plasma clearance, and greater area under the curve (AUC) for Pranoprofen compared to younger individuals, indicating altered pharmacokinetics with age [].
Q9: Does co-administration with other drugs affect Pranoprofen pharmacokinetics?
A10: Yes, co-administration with certain drugs can alter Pranoprofen pharmacokinetics. For example, probenecid, a uricosuric agent, reduces Pranoprofen clearance and excretion by inhibiting its glucuronidation in the kidneys []. Similarly, aspirin co-administration increases Pranoprofen's AUC, Cmax, and half-life, potentially by inhibiting its metabolism [].
Q10: What are the primary applications of Pranoprofen?
A11: Pranoprofen is primarily used for its anti-inflammatory and analgesic properties in various conditions. These include:* Ophthalmic applications: Postoperative inflammation following cataract surgery [, , , ], treatment of dry eye disease [, , , ], allergic conjunctivitis [, ], vernal keratoconjunctivitis [], and other inflammatory eye conditions [, ].* Musculoskeletal disorders: Management of osteoarthritis and rheumatoid arthritis [, ].
Q11: How does Pranoprofen affect inflammatory markers in dry eye disease?
A12: Pranoprofen demonstrates efficacy in reducing inflammatory markers like CXC chemokine receptor 3 (CXCR3) and CC chemokine receptor 5 (CCR5) on Th1 cells in dry eye patients [].
Q12: Does Pranoprofen impact pain perception during cataract surgery?
A13: Studies show that preoperative administration of Pranoprofen eye drops effectively reduces pain during second-eye cataract surgery, particularly when performed within a 1-6 week interval after the first eye [].
Q13: What is the role of monocyte chemoattractant protein 1 (MCP-1) in Pranoprofen's pain-relieving effects?
A14: Research suggests that Pranoprofen's pain-relieving effect might be associated with a reduction in MCP-1 levels in the aqueous humor, particularly during second-eye cataract surgeries performed shortly after the first [].
Q14: Does Pranoprofen affect vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) expression in pterygium?
A15: Topical Pranoprofen has been shown to reduce VEGF and COX-2 expression in pterygium tissues, suggesting a potential therapeutic benefit in preventing postoperative recurrence [].
Q15: What are the common routes of Pranoprofen administration?
A16: Pranoprofen is available in oral and topical formulations [, , ]. Oral administration includes capsules and potentially controlled-release formulations [, ]. Topical formulations encompass eye drops and gels [, , ].
Q16: Are there strategies to enhance Pranoprofen's bioavailability and delivery?
A17: Several strategies have been explored to improve Pranoprofen delivery:* Transdermal delivery: Gels containing penetration enhancers like octanoic acid have demonstrated enhanced bioavailability and sustained blood concentrations compared to oral administration [, ].* Controlled-release formulations: Combining pulsatile release granules with different lag times offers a promising approach for achieving controlled Pranoprofen release [].* Nanostructured lipid carriers (NLCs): Pranoprofen-loaded NLCs have shown potential for topical delivery, exhibiting high permeation and retention in various mucosal tissues, including ocular tissues [].
Q17: How does Pranoprofen's binding affinity to human serum albumin (HSA) compare to its metabolites?
A18: Pranoprofen exhibits a significantly higher binding affinity to HSA compared to its metabolites, pranoprofen glucuronide and pranoprofen methylester [].
Q18: What are the known adverse effects associated with Pranoprofen?
A19: While generally well-tolerated, Pranoprofen has been associated with adverse effects such as:* Gastrointestinal issues: Like other NSAIDs, Pranoprofen can cause gastrointestinal disturbances [], although it appears to be less ulcerogenic than Indomethacin [].* Hypersensitivity reactions: Rare cases of pranoprofen-induced lung injury manifesting as acute eosinophilic pneumonia have been reported [].* Hemolytic uremic syndrome: Isolated cases of pranoprofen-induced hemolytic uremic syndrome, a severe blood disorder, have been reported [].* Ocular toxicity: High concentrations of Pranoprofen eye solutions can exhibit toxicity to human corneal epithelial cells in vitro, although it appears less toxic than diclofenac and fluorometholone [].
Q19: Are there specific safety concerns regarding Pranoprofen use in elderly patients?
A20: The altered pharmacokinetics of Pranoprofen in elderly individuals, particularly the longer elimination half-life and lower clearance [], necessitate careful dose adjustments and monitoring to minimize the risk of adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
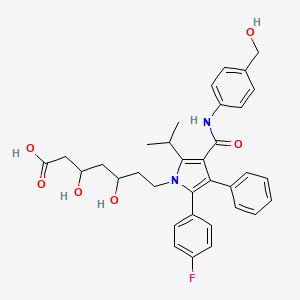
![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)
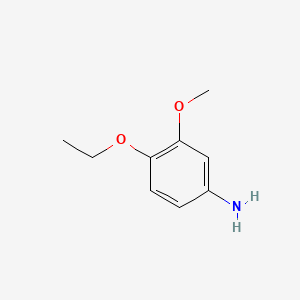
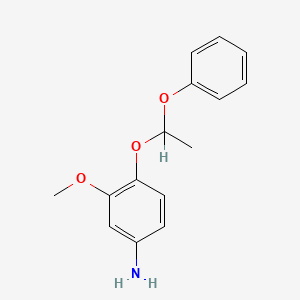
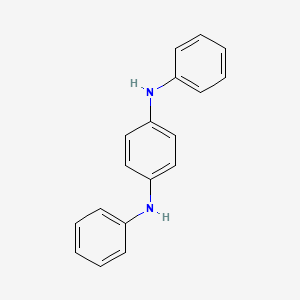
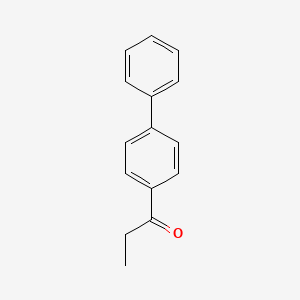
![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)
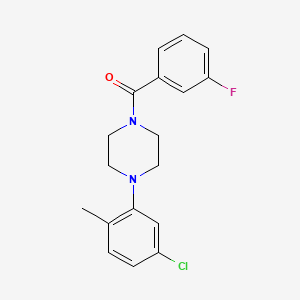
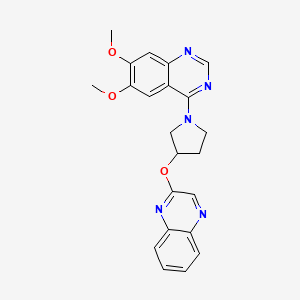
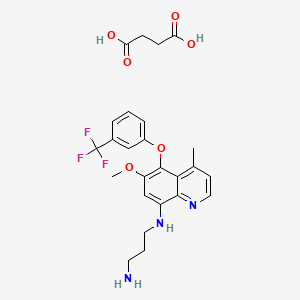

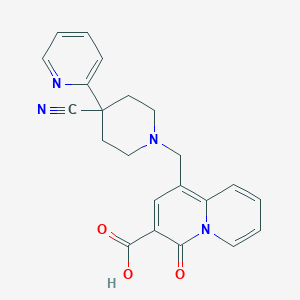
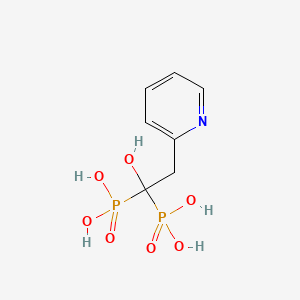
![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)
